(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
CAS No.: 2034249-01-7
Cat. No.: VC5500800
Molecular Formula: C22H24N4O5
Molecular Weight: 424.457
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034249-01-7 |
|---|---|
| Molecular Formula | C22H24N4O5 |
| Molecular Weight | 424.457 |
| IUPAC Name | [3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C22H24N4O5/c1-28-19-10-9-18(20(29-2)21(19)30-3)22(27)25-12-16(13-25)26-11-15(23-24-26)14-31-17-7-5-4-6-8-17/h4-11,16H,12-14H2,1-3H3 |
| Standard InChI Key | IBRYGSJORJBUJR-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)OC)OC |
Introduction
Chemical Structure and Nomenclature
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone belongs to the class of N-heterocyclic methanones. Its IUPAC name reflects three key structural elements:
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Azetidin-1-yl core: A four-membered saturated ring containing three carbon atoms and one nitrogen atom.
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Triazolyl-phenoxymethyl substituent: A 1,2,3-triazole ring linked to a phenoxymethyl group at the 3-position of the azetidine.
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2,3,4-Trimethoxyphenyl methanone: A benzophenone derivative with methoxy groups at the 2-, 3-, and 4-positions.
The molecular formula is C<sub>25</sub>H<sub>28</sub>N<sub>4</sub>O<sub>5</sub>, with a molar mass of 480.52 g/mol. The presence of multiple oxygen and nitrogen atoms confers polarity, while the aromatic systems enhance hydrophobic interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions, drawing from methodologies reported for analogous structures :
Step 1: Formation of the Azetidine-Triazole Intermediate
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl azetidine and 4-(azidomethyl)phenol yields the triazole-linked azetidine-phenoxymethyl intermediate.
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Protection/Deprotection: Boc-protected azetidine precursors may be used to prevent side reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) .
Step 2: Methanone Coupling
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Acylation: Reaction of the azetidine-triazole intermediate with 2,3,4-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) forms the methanone linkage.
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Activating Agents: Carbodiimides (e.g., HATU) enhance coupling efficiency, as demonstrated in piperazine-based syntheses .
Step 3: Purification and Characterization
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Chromatography: Column chromatography with silica gel (e.g., 3% methanol in dichloromethane) isolates the product.
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Spectroscopy:
Pharmacological Profile
Hypothesized Mechanisms of Action
The compound’s structure suggests dual targeting of tubulin polymerization (via trimethoxyphenyl) and microbial enzymes (via triazole):
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (octanol-water) | 2.8 ± 0.3 | Computational prediction |
| Aqueous solubility | 12 µg/mL (pH 7.4) | shake-flask method |
| Protein binding | 85% (albumin) | Equilibrium dialysis |
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